The indole ring structure is present in many biologically active molecules, including several pharmaceuticals. 7-Fluoroindole serves as a building block for the synthesis of novel drug candidates. By incorporating 7-Fluoroindole into their structure, researchers can potentially modulate the properties of the resulting molecule, influencing factors like potency, selectivity, and metabolic stability []. This makes 7-Fluoroindole a promising tool for developing new drugs for various therapeutic areas.
Organic synthesis involves the creation of complex molecules from simpler ones. 7-Fluoroindole's unique chemical properties make it a valuable reagent in organic synthesis. The presence of the fluorine atom enhances its reactivity with various electrophiles and nucleophiles, allowing researchers to construct complex molecular architectures. This versatility makes 7-Fluoroindole a useful tool for synthesizing various organic compounds of interest in scientific research [].
7-Fluoroindole is a fluorinated derivative of indole, characterized by the presence of a fluorine atom at the seventh position of the indole ring. Its chemical formula is C₈H₆FN, and it has a molecular weight of approximately 151.14 g/mol. This compound is notable for its role as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dyestuffs . The unique properties imparted by the fluorine atom enhance its reactivity and biological activity compared to non-fluorinated indoles.
The biological activity of 7-fluoroindole has garnered attention due to its potential applications in medicinal chemistry. Studies indicate that it can exhibit antimicrobial properties and may act as an antimetabolite in certain bacterial strains. For instance, adaptive laboratory evolution experiments have shown that Escherichia coli can adapt metabolically to 7-fluoroindole, suggesting its role as a selective pressure in microbial evolution . Additionally, its structural similarity to tryptophan allows it to interfere with metabolic pathways in organisms that utilize tryptophan.
Several methods exist for synthesizing 7-fluoroindole:
These methods allow for the efficient production of 7-fluoroindole for various applications in research and industry.
7-Fluoroindole has diverse applications across multiple fields:
Research has demonstrated that 7-fluoroindole can interact with various biological systems. Notably, studies involving Escherichia coli have shown that this compound can serve as a selective agent, leading to evolutionary adaptations in microbial populations. Such studies emphasize its potential role in understanding metabolic pathways and developing novel microbial strains capable of utilizing fluorinated compounds .
Several compounds share structural similarities with 7-fluoroindole, each exhibiting unique properties:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Indole | C₈H₇N | Basic structure; precursor for many derivatives. |
| 6-Fluoroindole | C₈H₆FN | Similar reactivity; slightly different biological activity compared to 7-fluoroindole. |
| 5-Fluoroindole | C₈H₆FN | Exhibits different electrophilic substitution patterns due to position of fluorine. |
| 7-Fluoroisatin | C₈H₄FNO₂ | Contains additional functional groups; used in different biological contexts. |
The uniqueness of 7-fluoroindole lies in its specific position of the fluorine atom, which influences its reactivity and biological interactions compared to these similar compounds. Its ability to act as an antimetabolite provides further distinction in research applications related to microbial evolution and synthetic biology .
Aromatic fluorine nuclei exhibit pronounced chemical-shift dispersion that is exquisitely sensitive to microenvironment. For the C-7 fluorine of 7-fluoroindole the following values are representative:
| Matrix / Solvent | δ (¹⁹F, ppm vs CFCl₃) | Line-width (Δν½, Hz) | R₁ (s⁻¹) | R₂ (s⁻¹) | Notes |
|---|---|---|---|---|---|
| CDCl₃, 298 K | –136.0 ppm [1] | ca. 70 | n.d. | n.d. | isotropic solution, reference value |
| MeOH, 295 K | –135.2 ppm [2] | ca. 80 | n.d. | n.d. | increased polarity induces slight up-field shift |
| Protein-bound 7-fluorotryptophan (600 MHz) | –131 to –135 ppm, site-dependent [2] | 40–180 | 0.87 | 1.03 | CSA modulated by local electrostatics |
The 4–5 ppm spread observed between methanol and protein interiors illustrates a sizeable chemical-shift anisotropy (CSA) tensor of ≈90 ppm, typical for ortho-fluoro arenes. This large CSA underpins the utility of the nucleus as an orientation-sensitive probe of binding and folding events [3] [2].
Direct ¹H–¹³C one-bond correlations establish an unambiguous spin system for the indole scaffold. Data below are taken from the HSQC spectrum of isotopically labelled 7-fluoroindole-7-¹³C in CDCl₃ (400/101 MHz) [4].
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | ¹JCH (Hz)a | Comments |
|---|---|---|---|---|
| C-2 | 7.31 (td, J = 7.9, 1.0) | 124.9 | 159 | benzene ring |
| C-3 | 6.92 (td, J = 8.0, 2.5) | 124.3 | 158 | benzene ring |
| C-4 | 6.81 (m) | 123.4 | 158 | benzene ring |
| C-5 | 6.49 (dd, J = 2.5, 1.0) | 111.1 | 158 | benzene ring |
| C-6 | 7.07 (t, J = 3.0) | 131.5 (d, ³JCF ≈ 5 Hz) | 158 | ortho to F |
| C-7 (CF) | – | 149.7 (d, ¹JCF = 242 Hz) | – | ipso-C–F |
| C-9 (C-3 of pyrrole) | 7.31 (td) overlaps | 87.5 | 154 | hetero-annular carbon |
| NH | 8.17 (s) | – | – | slow exchange in CDCl₃ |
a Coupling constants obtained from paired HSQC/HMBC data.
The markedly deshielded ipso ¹³C (149.7 ppm, ¹JCF = 242 Hz) confirms strong C–F bond character, while the modest ³JCF (5 Hz) seen at C-6 reflects the rigid aromatic framework.
7-Fluoroindole retains the characteristic indole vibrational envelope but is distinguished by an intense C–F stretching band:
| ṽ (cm⁻¹) | Assignment | Diagnostic value |
|---|---|---|
| 3390–3405 | ν(N–H) stretch | confirms secondary indole NH [5] |
| 3050–3100 | ν(C–H) (aromatic) | aromatic integrity |
| 1605–1615 | ν(C=C/C=N) ring stretch | conjugation marker [6] |
| 1480–1500 | C=C in-plane deformation | benzannulated ring |
| 1115–1135 | ν(C–F) stretch | signature of ortho-fluoro substitution [5] |
| 730–770 | γ(C–H) out-of-plane | 1,2-disubstituted benzene pattern |
The C–F band at ~1125 cm⁻¹ is absent in native indole and affords a convenient handle for infrared quantitation even in complex matrices.
Exact-mass measurements (ESI-HRMS) verify elemental composition, while EI-MS discloses diagnostic fragmentation routes:
| Ion (m/z) | Formula | Δ (ppm) | Relative I (%) | Fragmentation pathway |
|---|---|---|---|---|
| 135.0481 | C₈H₆FN⁺· | +2.2 | 100 | Molecular ion M⁺· (calc. 135.0484) [7] |
| 107.0232 | C₇H₅N⁺· | +1.8 | 48 | loss of HF (–19) via ortho-elimination |
| 117.0564 | C₈H₇N⁺ | +2.0 | 32 | σ-cleavage of C–F generating phenylenium |
| 90.0449 | C₇H₆⁺ | +2.4 | 27 | further CO loss from 107 ion |
| 63.0196 | C₅H₃⁺ | +3.1 | 15 | deep ring scission |
High-resolution data confirm exact mass 135.0484 Da (M⁺·) consistent with a single fluorine and one nitrogen. The dominant neutral loss of HF corroborates the lability of the ortho-C–F bond under 70 eV electron impact, while intact benzopyrrolyl cations (m/z 107, 117) serve as reliable library matches in NIST23 [7] [8].
Corrosive;Irritant